2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide
CAS No.:
Cat. No.: VC20187397
Molecular Formula: C10H11Br2NS
Molecular Weight: 337.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Br2NS |
|---|---|
| Molecular Weight | 337.08 g/mol |
| IUPAC Name | 2-(bromomethyl)-3-ethyl-1,3-benzothiazol-3-ium;bromide |
| Standard InChI | InChI=1S/C10H11BrNS.BrH/c1-2-12-8-5-3-4-6-9(8)13-10(12)7-11;/h3-6H,2,7H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | QSQUSEJVWLQOIW-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+]1=C(SC2=CC=CC=C21)CBr.[Br-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide (C₁₀H₁₁Br₂NS) belongs to the benzothiazolium family, characterized by a bicyclic system comprising a benzene ring fused to a thiazole moiety. The ethyl group at the 3-position and bromomethyl substituent at the 2-position distinguish it from simpler analogs like 3-methyl derivatives .
Key Structural Features:
-
Core Structure: Benzo[d]thiazolium ring system.
-
Substituents:
-
3-Ethyl group: Enhances lipophilicity compared to methyl analogs.
-
2-Bromomethyl group: Serves as a reactive site for nucleophilic substitution.
-
-
Counterion: Bromide (Br⁻) balances the positive charge on the quaternary nitrogen.
The molecular weight is 337.08 g/mol, calculated from its formula .
Spectroscopic Data
While direct spectral data for this compound is scarce, inferences from analogous benzothiazolium salts suggest:
-
¹H NMR:
-
¹³C NMR:
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via quaternization of 2-(bromomethyl)benzo[d]thiazole with ethyl bromide. A representative method involves:
-
Alkylation:
-
Counterion Exchange:
Reaction Scheme:
Reactivity Profile
-
Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, or alcohols.
-
Thermal Stability: Decomposes above 200°C, releasing HBr gas .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 337.08 g/mol | Calculated |
| Melting Point | 180–185°C (decomposes) | Estimated |
| Solubility | Soluble in polar solvents (DMF, DMSO), insoluble in hexane | Analog data |
Chemical Stability
-
Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous media, especially under basic conditions.
-
Light Sensitivity: Degrades upon prolonged UV exposure, forming decomposition byproducts .
Applications in Organic Chemistry
Alkylating Agent
The bromomethyl group enables alkylation of nucleophiles, making it valuable for:
Pharmaceutical Intermediates
Benzothiazolium salts are precursors to bioactive molecules, including:
-
Antimicrobial Agents: Quaternary ammonium compounds disrupt microbial membranes .
-
Kinase Inhibitors: Structural motifs in kinase-targeted therapies .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume